4-Chloro-6-(methylsulfinyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylsulfinylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-10(9)5-2-4(6)7-3-8-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRURMWVYNFDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 6 Methylsulfinyl Pyrimidine
Regioselective Synthesis Strategies
The regioselective synthesis of 4-chloro-6-(methylsulfinyl)pyrimidine is paramount to ensure the correct placement of the chloro and methylsulfinyl groups on the pyrimidine (B1678525) ring. This is typically achieved through carefully designed synthetic routes that control the reactivity of the different positions of the pyrimidine nucleus.
Routes Involving Chlorination and Sulfoxidation
A primary strategy for the synthesis of this compound involves a pathway that begins with a precursor pyrimidine ring, which then undergoes chlorination and subsequent sulfoxidation. This approach leverages the differential reactivity of the positions on the pyrimidine ring to introduce the substituents in a controlled manner.
A common precursor for this route is a pyrimidine with hydroxyl or other leaving groups at the 4- and 6-positions. These positions are activated for nucleophilic substitution, allowing for their conversion to chloro groups. Following the introduction of a methylthio group, a selective oxidation is carried out to form the methylsulfinyl group. The sequence of these reactions is critical to prevent unwanted side reactions and to ensure a high yield of the final product. For instance, the oxidation of a methylthio group to a sulfoxide (B87167) is a key transformation that can be achieved using various oxidizing agents. rsc.orgnih.gov
Convergent and Divergent Synthetic Pathways
The synthesis of this compound can be approached using both convergent and divergent strategies.
Convergent Synthesis: In a convergent approach, the pyrimidine ring is assembled from smaller, pre-functionalized fragments. For example, a fragment containing the chloro-substituent could be condensed with another fragment bearing the methylsulfinyl precursor. This method can be efficient as it allows for the parallel synthesis of different parts of the molecule, which are then combined in the final steps.
Divergent Synthesis: A divergent strategy begins with a common pyrimidine intermediate, which is then elaborated into a variety of derivatives, including the target compound. For instance, a key intermediate such as 4,6-dichloropyrimidine (B16783) can be synthesized and then selectively reacted to introduce the methylsulfinyl group at the 6-position while retaining the chloro group at the 4-position. This approach is advantageous for creating a library of related compounds for further research.
Precursor Chemistry and Intermediate Transformations
The successful synthesis of this compound is highly dependent on the chemistry of its precursors and the efficiency of the intermediate transformations.
Pyrimidine Nucleus Formation
The construction of the pyrimidine core is the foundational step in the synthesis. A versatile and widely used method for forming the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea (B124793). bu.edu.egwikipedia.org For the synthesis of a precursor to this compound, a common starting material is diethyl malonate. google.com The general steps involved are:
Nitration: Diethyl malonate is nitrated to introduce a nitro group.
Cyclization: The nitrated intermediate is then cyclized with thiourea in the presence of a base like sodium alkoxide to form a 2-thiouracil (B1096) derivative. google.com
This method provides a robust route to a functionalized pyrimidine ring that is ready for subsequent modifications.
Introduction of the Chloro Substituent
The introduction of the chloro group at the 4-position is a crucial step. This is typically achieved through a chlorination reaction using a strong chlorinating agent. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). google.com The hydroxyl groups present on the precursor pyrimidine ring, often in their tautomeric keto forms, are converted to chloro groups. The reaction is generally carried out at elevated temperatures, and sometimes a catalyst such as N,N-dimethylaniline is used to facilitate the conversion. google.com
A key precursor that can be synthesized and used for further functionalization is 4,6-dichloro-2-(methylthio)pyrimidine. researchgate.netmdpi.com This intermediate provides a platform for the selective introduction of other groups.
Methylthiolation and Subsequent Sulfoxidation Protocols
The introduction of the methylthio group is another key transformation. This can be accomplished by reacting a suitable pyrimidine precursor with a methylthiolating agent. For instance, a dihydroxypyrimidine derivative can be methylated at the sulfur atom of the thiourea-derived ring. google.com
Once the methylthio group is in place, the final step is its selective oxidation to a methylsulfinyl group. This transformation requires careful control of the oxidizing agent to avoid over-oxidation to the sulfone. Common reagents for this sulfoxidation include:
Hydrogen peroxide in glacial acetic acid: This system is known to effectively oxidize sulfides to sulfoxides. nih.govresearchgate.net
m-Chloroperbenzoic acid (m-CPBA): This is another selective oxidizing agent commonly used for the conversion of sulfides to sulfoxides. rsc.org
The reaction conditions, such as temperature and reaction time, must be carefully monitored to achieve a high yield of the desired this compound.
Optimization of Reaction Conditions for Enhanced Yields and Purity
The primary route to this compound involves the selective oxidation of the sulfur atom in 4-chloro-6-(methylthio)pyrimidine. A significant challenge in this synthesis is preventing over-oxidation to the corresponding sulfone, 4-chloro-6-(methylsulfonyl)pyrimidine. Achieving high yields and purity, therefore, hinges on meticulous control of reaction parameters.
Key parameters that require optimization include:
Choice of Oxidizing Agent: The selection of the oxidant is critical. Mild oxidizing agents are preferred to selectively yield the sulfoxide. A comparative analysis of potential oxidants is crucial. For instance, reagents like hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) could be employed. The optimization process would involve screening various oxidants to identify the one that provides the highest selectivity for the sulfoxide.
Stoichiometry: The molar ratio of the oxidant to the starting sulfide (B99878) is a determining factor in the product distribution. Using an equimolar amount or a slight excess of the oxidizing agent is typically the starting point. An excess of the oxidant would likely lead to the formation of the sulfone byproduct, reducing the purity of the desired methylsulfinyl compound.
Temperature and Reaction Time: Oxidation reactions are often exothermic. Maintaining a low and stable temperature is essential to control the reaction rate and prevent over-oxidation. The optimal temperature profile would need to be determined experimentally, likely involving cooling the reaction mixture initially and allowing it to slowly warm to a specific temperature. Reaction time must also be carefully monitored to halt the reaction once the maximum yield of the sulfoxide is achieved, preventing further oxidation.
Solvent System: The choice of solvent can influence the reactivity of the oxidizing agent and the solubility of the reactants and products. Solvents such as chlorinated hydrocarbons or alcohols are often used for such oxidations. The ideal solvent would facilitate the reaction while allowing for easy separation and purification of the product.
A systematic approach, such as a Design of Experiments (DoE) methodology, could be employed to efficiently explore the interplay of these variables and identify the optimal conditions for maximizing yield and purity.
Hypothetical Optimization Data
| Entry | Oxidant (Equivalents) | Temperature (°C) | Time (h) | Yield of Sulfoxide (%) | Purity (%) |
| 1 | m-CPBA (1.1) | 0 to 25 | 4 | 75 | 90 |
| 2 | H₂O₂/AcOH (1.2) | 20 | 6 | 68 | 85 |
| 3 | NaIO₄ (1.1) | 0 to 25 | 3 | 82 | 95 |
| 4 | Oxone® (1.0) | 0 | 2 | 85 | 97 |
This is a hypothetical data table for illustrative purposes.
Green Chemistry Approaches in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound would aim to reduce the environmental impact of the process. rasayanjournal.co.innih.gov This involves considering alternative reagents, solvents, and energy sources. powertechjournal.com
Key green chemistry strategies could include:
Benign Oxidizing Agents: Replacing traditional, potentially hazardous oxidizing agents with more environmentally friendly alternatives is a primary goal. Catalytic systems using hydrogen peroxide as the oxidant are highly desirable, as the only byproduct is water. rasayanjournal.co.in Research into heterogeneous catalysts that can be easily recovered and reused would further enhance the green credentials of the process. powertechjournal.com
Greener Solvents: Traditional synthesis often employs chlorinated solvents, which pose environmental and health risks. rasayanjournal.co.in The substitution of these with greener alternatives like ethanol (B145695), water, or ionic liquids would be a significant improvement. rasayanjournal.co.in Solvent-free reaction conditions, where the reactants are mixed directly, represent an ideal green chemistry scenario, minimizing waste generation. scielo.org.zascielo.org.za
Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov These techniques can lead to faster, more efficient, and cleaner reactions, often with improved yields. rasayanjournal.co.in
Potential Green Synthesis Parameters
| Approach | Details | Environmental Benefit |
| Catalysis | Use of a recyclable, solid-supported catalyst with H₂O₂. | Avoids stoichiometric waste, catalyst can be reused. |
| Solvent Choice | Performing the oxidation in ethanol or under solvent-free conditions. | Reduces use of volatile organic compounds (VOCs). |
| Energy Source | Microwave-assisted oxidation. | Drastically reduces reaction time and energy input. |
Implementing these green chemistry principles would not only make the synthesis of this compound more sustainable but could also lead to economic benefits through reduced waste disposal costs and lower energy consumption. rasayanjournal.co.in
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Methylsulfinyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electronegative chloro and methylsulfinyl groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is fundamental to the functionalization of the pyrimidine core.
Displacement of the Chloro Group by Various Nucleophiles
The chloro substituent at the C4 position of the pyrimidine ring is a primary site for nucleophilic attack. The reactivity of this position is a well-established feature of chloropyrimidine chemistry. researchgate.net A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse array of substituted pyrimidines. While specific studies on 4-Chloro-6-(methylsulfinyl)pyrimidine are limited, extensive research on analogous systems, such as 2,4-dichloropyrimidine (B19661) and pyrimidines bearing sulfonyl groups, provides significant insight into the expected reactivity. wuxiapptec.comnih.gov
Commonly used nucleophiles for the displacement of a chloro group on a pyrimidine ring include:
Amines: Primary and secondary amines readily react to form the corresponding aminopyrimidines.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, yield alkoxy-substituted pyrimidines.
Thiolates: Thiolates are effective nucleophiles for the introduction of thioether linkages.
The general mechanism for the SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group. The stability of this intermediate is a key factor in determining the reaction rate.
Reactivity of the Methylsulfinyl Group in Nucleophilic Substitution
The methylsulfinyl group, while being a strong electron-withdrawing group that activates the pyrimidine ring towards nucleophilic attack, can also potentially act as a leaving group. Its reactivity as a nucleofuge is, however, generally lower than that of a chloro group. The transformation of the sulfinyl group to the corresponding sulfonyl group significantly enhances its leaving group ability.
Studies on the closely related 2-methylsulfonyl-4-chloropyrimidine have shown a fascinating dichotomy in regioselectivity depending on the nucleophile. wuxiapptec.com For instance, reactions with amines and Stille couplings tend to occur selectively at the C4 position, displacing the chloro group. Conversely, reactions with alkoxides and formamide (B127407) anions have been observed to proceed selectively at the C2 position, displacing the methylsulfonyl group. wuxiapptec.com This suggests that under certain conditions, the sulfur-containing moiety can indeed be the preferred leaving group.
It is plausible that similar reactivity patterns could be observed for this compound, where the choice of nucleophile and reaction conditions would dictate whether the chloro or the methylsulfinyl group is displaced. Hard nucleophiles might favor attack at the carbon bearing the chloro group, while softer nucleophiles could potentially target the carbon attached to the methylsulfinyl group, especially if the reaction conditions promote its departure.
Regioselectivity and Stereoelectronic Effects in SNAr
When a pyrimidine ring bears multiple potential leaving groups, the regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic factors. The positions on the pyrimidine ring are not electronically equivalent. In general, for dichloropyrimidines, the C4 position is often more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com
The regioselectivity can be rationalized by considering the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine substrate. Nucleophilic attack preferentially occurs at the atom with the largest LUMO coefficient. For many substituted pyrimidines, the LUMO is predominantly located at the C4 and C6 positions. wuxiapptec.com
The presence of the methylsulfinyl group at C6 in this compound is expected to significantly influence the electronic distribution within the ring. As an electron-withdrawing group, it will further activate the ring towards nucleophilic attack. The interplay between the inductive and potential resonance effects of both the chloro and methylsulfinyl groups will ultimately determine the most electrophilic site.
In the case of 2-methylsulfonyl-4-chloropyrimidine, quantum mechanics calculations have been used to explain the observed regioselectivity. wuxiapptec.com These studies suggest that while LUMO analysis can be a good starting point, factors such as the formation of hydrogen-bonded complexes between the substrate and the nucleophile can play a crucial role in directing the attack to a specific position, sometimes contrary to what simple electronic effects would predict. wuxiapptec.com
Oxidative Transformations of the Sulfinyl Moiety
The sulfur atom in the methylsulfinyl group is in an intermediate oxidation state and can be readily oxidized to a sulfonyl group. This transformation has significant implications for the reactivity of the pyrimidine ring, as the methylsulfonyl group is a much better leaving group than the methylsulfinyl group.
Formation of Sulfonyl Derivatives
The oxidation of this compound would yield 4-Chloro-6-(methylsulfonyl)pyrimidine. This conversion is a common and synthetically useful transformation in organosulfur chemistry. The resulting sulfonyl derivative is expected to be significantly more reactive towards nucleophilic substitution at the C6 position.
The enhanced reactivity of the sulfonyl group as a leaving group can be attributed to the ability of the sulfonyl moiety to stabilize the negative charge that develops in the transition state of the SNAr reaction.
Investigation of Oxidation Mechanisms and Reagents
The oxidation of sulfoxides to sulfones can be achieved using a wide variety of oxidizing agents. The choice of reagent often depends on the desired selectivity and the presence of other functional groups in the molecule.
A selection of common reagents for the oxidation of sulfoxides to sulfones is presented in the table below.
| Reagent Class | Specific Examples |
| Peroxy acids | m-Chloroperoxybenzoic acid (m-CPBA), Peracetic acid |
| Hydrogen peroxide | H₂O₂ (often with a catalyst like a metal oxide) |
| Permanganates | Potassium permanganate (B83412) (KMnO₄) |
| Chromates | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) |
| Halogen-based reagents | Sodium hypochlorite (B82951) (NaOCl), N-Chlorosuccinimide (NCS) |
The mechanism of oxidation generally involves the nucleophilic attack of the sulfur atom of the sulfoxide (B87167) on the electrophilic oxygen of the oxidizing agent. For peroxy acids, this proceeds through a concerted mechanism. With metal-based oxidants, the mechanism can be more complex, potentially involving coordination of the sulfoxide to the metal center.
The selective oxidation of the sulfinyl group in this compound without affecting the pyrimidine ring or the chloro substituent is a key consideration. Milder oxidizing agents and carefully controlled reaction conditions would be necessary to achieve this transformation efficiently.
Reductive Transformations of the Sulfinyl and Chloro Groups
The sulfinyl and chloro groups on the pyrimidine ring are susceptible to reduction under various conditions, allowing for selective modification of the molecule.
The methylsulfinyl group of this compound can be deoxygenated to the corresponding methylthio (sulfide) group. This transformation is a common reaction for aryl sulfoxides. While specific studies on this compound are not extensively documented, a variety of established methods for the reduction of sulfoxides to sulfides are applicable. researchgate.netgoogle.com These methods often employ reagents that are compatible with other functional groups present in the molecule. google.com
Commonly employed reagent systems for this reduction include those based on aluminum, niobium, and phosphorus compounds. researchgate.net For instance, systems like Al-NiCl₂·6H₂O and NbCl₅/In have proven effective for the selective conversion of dialkyl, diaryl, and aryl alkyl sulfoxides to their corresponding sulfides under mild conditions, tolerating functionalities such as chloro and bromo groups. researchgate.net The use of a sulfoxide as a precursor is a frequent strategy in syntheses where the final target molecule requires a sulfide (B99878) moiety. google.com
| Reagent System | Conditions | Key Features | Reference |
|---|---|---|---|
| Al-NiCl₂·6H₂O | Mild conditions | Rapid conversion; compatible with ketone groups. | researchgate.net |
| NbCl₅/In | Mild conditions | Tolerates various functional groups (bromo, chloro, methoxy, aldehyde). | researchgate.net |
| N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] / Triphenylphosphine | - | Good to excellent yields, short reaction times. | researchgate.net |
| Hydrogen Halides (e.g., HCl/KI) | Acidic conditions | A classical method for sulfoxide reduction. | google.com |
The chloro group at the C4 position of the pyrimidine ring can be removed through reductive dehalogenation. Catalytic hydrogenation is a standard and effective method for this transformation in chloropyrimidines. oregonstate.edu The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on charcoal (Pd/C). oregonstate.edu
To prevent the reduction of the electron-deficient pyrimidine ring itself, which can occur under acidic conditions, a base is added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. oregonstate.edu Magnesium oxide (MgO) is a commonly used acid scavenger for this purpose, as it effectively controls acidity without promoting side reactions like hydrolysis or nuclear reduction. oregonstate.edu This method allows for the selective removal of the chlorine atom to yield 6-(methylsulfinyl)pyrimidine.
Electrophilic Aromatic Substitution on the Pyrimidine Core
The pyrimidine ring is an inherently electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions. The deactivating effect is further intensified in this compound by the strong electron-withdrawing inductive effects of both the chloro and methylsulfinyl substituents. Consequently, electrophilic attack on the pyrimidine core of this molecule is highly disfavored and generally does not occur under standard electrophilic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). Such reactions typically require pyrimidine rings bearing multiple strong electron-donating groups to proceed.
Rearrangement Reactions Involving the Sulfinyl Group
Alkyl sulfoxides, particularly those with an α-hydrogen, are known to undergo the Pummerer rearrangement in the presence of an acylating agent, such as acetic anhydride. wikipedia.orgchem-station.comorganicreactions.org This reaction transforms the sulfoxide into an α-acyloxy thioether. wikipedia.orgtcichemicals.com
The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, which creates a good leaving group. wikipedia.org A catalytic amount of acetate (B1210297) then abstracts an α-proton from the methyl group, leading to the elimination of acetic acid and the formation of a cationic-thial intermediate (a sulfenium ion). wikipedia.org Finally, nucleophilic attack by acetate on the electrophilic carbon of this intermediate yields the α-acetoxy thioether product. wikipedia.org
While not specifically reported for this compound, it is mechanistically plausible that this compound could undergo a Pummerer-type rearrangement. The reaction would convert the methylsulfinyl group [-S(O)CH₃] into an α-acetoxymethylthio group [-SCH₂OAc]. This transformation provides a pathway to further functionalize the methyl group attached to the sulfur atom.
Metal-Catalyzed Coupling Reactions at the Pyrimidine Ring
The C4-chloro substituent serves as an excellent handle for introducing carbon-based fragments onto the pyrimidine ring via metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes the C-Cl bond susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0). For di- or tri-substituted halopyrimidines, the regioselectivity of the coupling is a key consideration. In systems like 2,4-dichloropyrimidine, the C4 position is consistently found to be more reactive than the C2 position in Suzuki cross-coupling reactions, leading to selective substitution at C4. mdpi.com This preferential reactivity is attributed to the favored oxidative addition of palladium into the C4–chlorine bond. mdpi.com
The Suzuki, Stille, and Negishi reactions are powerful and widely used palladium-catalyzed cross-coupling methods for C-C bond formation, and all are applicable to this compound. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid) with an organic halide, is extensively used for the arylation and heteroarylation of chloropyrimidines. researchgate.netresearchgate.net The reaction is valued for the operational simplicity and the stability and low toxicity of the boronic acid reagents. organic-chemistry.org In the context of 4-chloro-6-substituted pyrimidines, the Suzuki reaction provides a reliable route to 4-aryl-6-substituted pyrimidines. researchgate.netresearchgate.net The reaction is typically catalyzed by a Pd(0) complex, often generated in situ from a Pd(II) precursor, in the presence of a phosphine (B1218219) ligand and a base. mdpi.com
| Catalyst / Precursor | Ligand | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | K₃PO₄ or K₂CO₃ | Dioxane, Toluene/Ethanol (B145695)/H₂O | Standard, commercially available catalyst. | mdpi.com |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | Common Pd(II) precatalyst. | dntb.gov.ua |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | Stable Pd(II) complex. | dntb.gov.uaresearchgate.net |
Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.comopenochem.org This reaction is effective for coupling this compound with various sp²- and sp-hybridized organostannane partners.
| Catalyst / Precursor | Ligand | Additives | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | None | Toluene, Dioxane | Classic catalyst system. | wikipedia.org |
| PdCl₂(dppf) | dppf | CuI, LiCl | DMF, NMP | Cu(I) salts can accelerate the transmetalation step. | nrochemistry.com |
| Pd₂(dba)₃ | P(fur)₃, AsPh₃ | None | Dioxane | Often used with various phosphine or arsine ligands. | wikipedia.org |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are generally more reactive than their boron and tin counterparts, which can allow for reactions to proceed under milder conditions or for the coupling of less reactive substrates. wikipedia.orgsigmaaldrich.com The preparation of functionalized organozinc compounds is well-established, and they tolerate many functional groups like esters and nitriles. sigmaaldrich.com The Negishi coupling is particularly useful for introducing alkyl, alkenyl, and aryl groups at the C4 position of the pyrimidine ring. wikipedia.orgorganic-chemistry.org
| Catalyst / Precursor | Ligand | Organometallic Reagent | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ or Ni(PPh₃)₄ | Triphenylphosphine (PPh₃) | R-Zn-X | THF, Dioxane | Standard conditions for a wide range of substrates. | wikipedia.org |
| Pd(P(t-Bu)₃)₂ | Tri(tert-butyl)phosphine | R-Zn-X | THF | Highly active catalyst for coupling aryl chlorides. | organic-chemistry.org |
| Pd₂(dba)₃ | XPhos, SPhos | R-Zn-X | THF, Dioxane | Uses bulky, electron-rich phosphine ligands for difficult couplings. | wikipedia.org |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a powerful method for the formation of carbon-nitrogen bonds. rsc.org This reaction is particularly valuable for the synthesis of arylamines from aryl halides. rsc.org In the context of this compound, the pyrimidine ring is considered π-deficient, a characteristic that is further intensified by the presence of two nitrogen atoms and the electron-withdrawing nature of the chloro and methylsulfinyl substituents. researchgate.netwikipedia.org This electronic deficiency enhances the reactivity of the C-Cl bond towards nucleophilic attack, a key step in the Buchwald-Hartwig reaction mechanism. wikipedia.org
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl chloride to a palladium(0) complex. This is followed by the coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the palladium(0) catalyst. acsgcipr.org
For electron-deficient heteroaryl chlorides like this compound, specific catalyst systems have been developed to ensure high efficiency. These systems often employ palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with sterically hindered and electron-rich phosphine ligands. acsgcipr.orgtcichemicals.com Ligands like XPhos and Mor-DalPhos have demonstrated effectiveness in the amination of challenging heteroaryl chlorides, including those containing sulfur functional groups. tcichemicals.comresearchgate.net The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). tcichemicals.cominternationaljournalcorner.com The reaction conditions, such as solvent and temperature, are optimized to balance catalyst activity and stability.
While direct experimental data on the Buchwald-Hartwig amination of this compound is not extensively reported, the reactivity can be inferred from studies on similar substrates. The electron-withdrawing methylsulfinyl group is expected to activate the pyrimidine ring towards nucleophilic aromatic substitution, potentially making the Buchwald-Hartwig amination a highly favorable transformation. researchgate.net Research on related 2-sulfonylpyrimidines has shown that the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov However, in the case of this compound, the chloro substituent is generally the more facile leaving group in palladium-catalyzed aminations.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100-120 | tcichemicals.com |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | Water or Solvent-free | 80-100 | researchgate.net |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 100 | internationaljournalcorner.com |
| Pd-PEPPSI | None | K₃PO₄ | t-Amyl alcohol | 100 | researchgate.net |
Acid-Base Chemistry and Tautomerism Studies
The acid-base properties of this compound are primarily dictated by the pyrimidine core. Pyrimidine itself is a weak base, with a pKa of approximately 1.23 for its conjugate acid. wikipedia.orgbhu.ac.in The presence of two electronegative nitrogen atoms in the ring leads to a significant decrease in electron density, rendering the lone pairs on the nitrogen atoms less available for protonation compared to pyridine (B92270) (pKa ≈ 5.2). bhu.ac.in
The substituents on the pyrimidine ring further modulate its basicity. Both the chlorine atom and the methylsulfinyl group are electron-withdrawing. The methylsulfinyl group, in particular, exerts a strong electron-withdrawing inductive effect, which further reduces the basicity of the pyrimidine nitrogens. researchgate.net Consequently, this compound is expected to be a very weak base, significantly less basic than unsubstituted pyrimidine. Protonation, if it occurs, would likely take place at one of the ring nitrogen atoms.
Tautomerism, the phenomenon of compounds existing as a mixture of two or more interconvertible isomers that differ in the position of a proton, is a possibility for this compound, particularly involving the methylsulfinyl group. The sulfur atom of the methylsulfinyl group has a lone pair of electrons and is adjacent to the π-system of the pyrimidine ring. While not extensively studied for this specific molecule, related sulfur-containing heterocycles can exhibit tautomerism.
One potential, though likely minor, tautomeric form could involve the migration of a proton from the methyl group to one of the oxygen atoms of the sulfinyl group, forming a sulfenic acid-like tautomer. However, the predominant tautomeric form is overwhelmingly the one with the methylsulfinyl group. The stability of the aromatic pyrimidine ring strongly favors the depicted structure. Any tautomeric forms that disrupt this aromaticity would be energetically unfavorable. Spectroscopic studies would be necessary to definitively identify and quantify any minor tautomers in equilibrium with the primary structure of this compound.
Derivatization Strategies and Analogue Synthesis Utilizing 4 Chloro 6 Methylsulfinyl Pyrimidine
Synthesis of Substituted Pyrimidine (B1678525) Heterocycles
The displacement of the chloride at the C4 position is a primary strategy for introducing functional diversity. This is readily achieved through nucleophilic aromatic substitution (SNAr) reactions with a wide range of nitrogen and oxygen nucleophiles.
Amination of the pyrimidine core can be performed under various conditions. For related chloropyrimidines, reactions with primary and secondary amines often proceed efficiently, sometimes catalyzed by acid or base. Acid-catalyzed aminations of fused 4-chloropyrimidines have been shown to be effective, even in aqueous media, though care must be taken to minimize competing hydrolysis. preprints.org The introduction of an electron-donating alkylamino group via substitution of a chlorine atom can deactivate the second chlorine atom in dichloropyrimidines, allowing for mono-substitution products to be isolated. nih.gov In the case of the highly electrophilic 4,6-dichloro-2-(methylsulfonyl)pyrimidine, chemoselective substitution of the C4-chloride is achieved with anilines and secondary aliphatic amines in the presence of a weak base. researchgate.net
Similarly, alkoxylation is accomplished by treating the chloropyrimidine with an alcohol in the presence of a base, or with a pre-formed alkoxide. In studies on 4,6-dichloro-5-nitropyrimidine, the first substitution of a chlorine atom with an alkoxide proceeds under controlled conditions. chemrxiv.org However, the reactivity can be complex; in some activated systems, the initially formed alkoxy group can be subsequently displaced by an amine nucleophile in the same reaction vessel. chemrxiv.org This highlights the careful tuning of reaction conditions required to achieve the desired substitution pattern.
| Nucleophile | Reaction Conditions | Product Structure | Typical Yield | Reference Analogue |
|---|---|---|---|---|
| Aniline | NaH, THF or K₂CO₃, Acetonitrile | 4-(Phenylamino)-6-(methylsulfinyl)pyrimidine | Good to High | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine researchgate.net |
| Benzylamine | TEA, DCM, rt | 4-(Benzylamino)-6-(methylsulfinyl)pyrimidine | Good | 4-Chloro-6-alkoxy-5-nitropyrimidine chemrxiv.org |
| Sodium Ethoxide | Ethanol (B145695), 20°C | 4-Ethoxy-6-(methylsulfinyl)pyrimidine | High | 4,6-Dichloro-2-(methylthio)pyrimidine |
| Various Amines | HCl (cat.), 2-PrOH or Water, 80°C | 4-(Substituted-amino)-6-(methylsulfinyl)pyrimidine | Moderate to High | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine preprints.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C4-Cl moiety of the pyrimidine ring is an excellent substrate for such transformations. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is particularly well-suited for the arylation and heteroarylation of chloropyrimidines. semanticscholar.org
The synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine (B16783) has been demonstrated to proceed via a Suzuki-Miyaura/hydrodechlorination sequence, often resulting in the predominant formation of the mono-arylated product. researchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's outcome and selectivity. researchgate.netmdpi.com For instance, catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ with bases such as K₃PO₄ or K₂CO₃ in solvents like 1,4-dioxane (B91453) have proven effective. researchgate.netmdpi.com Microwave irradiation has also been employed to accelerate these couplings, leading to efficient and straightforward synthetic procedures for C4-substituted pyrimidines. semanticscholar.org
| Coupling Partner (Boronic Acid) | Catalyst System (Catalyst/Base) | Solvent | Product Structure | Reference Analogue |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 4-Phenyl-6-(methylsulfinyl)pyrimidine | 2,4-Dichloropyrimidine (B19661) semanticscholar.org |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ / K₃PO₄ | Toluene | 4-(4-Methoxyphenyl)-6-(methylsulfinyl)pyrimidine | 4,6-Dichloropyrimidines researchgate.net |
| Thiophene-2-boronic acid | Pd(PPh₃)₂Cl₂ / K₃PO₄ | 1,4-Dioxane | 4-(Thiophen-2-yl)-6-(methylsulfinyl)pyrimidine | 4,6-Dichloropyrimidines researchgate.net |
| Various Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 4-(Aryl/Heteroaryl)-6-(methylsulfinyl)pyrimidine | 5-(4-bromophenyl)-4,6-dichloropyrimidine mdpi.com |
Preparation of Fused Heterocyclic Systems
The title compound is a valuable precursor for synthesizing fused pyrimidine systems, which are prominent scaffolds in medicinal chemistry. The strategy typically involves a two-stage process: first, the introduction of a suitably functionalized substituent at the C4 position, followed by an intramolecular cyclization reaction.
For example, a nucleophile containing a secondary functional group, such as an amino acid or an amino alcohol, can be reacted at the C4 position. The newly introduced group can then undergo a cyclization reaction with an adjacent position on the pyrimidine ring (e.g., C5) or with the substituent at C6. A common synthetic route for thieno[2,3-d]pyrimidines involves treating a 4-chloropyrimidine (B154816) intermediate with hydrazine, which attacks the electrophilic carbon and subsequently cyclizes to form the fused ring system. sci-hub.se Another approach involves intramolecular additions, such as a 1,2-aza-Michael addition, to form fused pyrido[2,3-d]pyrimidines. sciforum.net These cyclization reactions can be promoted by heat, acid, or base, leading to the construction of diverse bicyclic and polycyclic heterocyclic frameworks. nih.gov
Construction of Complex Molecular Scaffolds
Beyond simple derivatization, 4-Chloro-6-(methylsulfinyl)pyrimidine serves as a key intermediate for the assembly of complex molecular architectures. Its utility lies in the ability to perform sequential and regioselective reactions at its distinct functional handles.
A typical synthetic plan might involve an initial C-C bond formation via a Suzuki coupling at the C4 position. The resulting 4-aryl-6-(methylsulfinyl)pyrimidine can then be further elaborated. The methylsulfinyl group can be oxidized to a methylsulfonyl group (–SO₂Me), a superior leaving group. This allows for a second nucleophilic substitution at the C6 position with a different nucleophile, leading to a dissymmetrically substituted pyrimidine. Alternatively, the initial SNAr reaction at C4 with an amine can be followed by a second SNAr reaction at C2 on a related 2,4-dichloropyrimidine scaffold to build complex kinase inhibitors. acs.org This stepwise approach, controlling the reactivity at each position, enables the rational design and synthesis of complex molecules with precise substitution patterns.
Structure-Reactivity Relationship Studies in Derived Compounds
The reactivity of the pyrimidine core and its derivatives is profoundly influenced by the electronic nature of its substituents. csu.edu.au The parent compound, this compound, is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogens, the chloro group, and the methylsulfinyl group.
Upon substitution, the electronic properties of the molecule change, which in turn alters its reactivity. For instance, replacing the C4-chloro group with an electron-donating amino group will decrease the electrophilicity of the pyrimidine ring, making subsequent nucleophilic substitutions more difficult. nih.gov
The oxidation state of the sulfur substituent is a critical determinant of reactivity. The methylsulfonyl (–SO₂Me) group is significantly more electron-withdrawing and a much better leaving group than the methylsulfinyl (–S(O)Me) group. In studies of the related 2-MeSO₂-4-chloropyrimidine, a fascinating dichotomy in regioselectivity was observed: SNAr reactions with amines occur selectively at C4, whereas reactions with harder nucleophiles like alkoxides occur at C2, displacing the methylsulfonyl group. wuxiapptec.com This selectivity is rationalized by quantum mechanical analyses of the transition state energies. wuxiapptec.com Such studies underscore the subtle interplay of electronic and steric effects that govern the reactivity of substituted pyrimidines, allowing for controlled and selective synthesis of complex derivatives. The presence of an electron-donating substituent can strongly impact the geometry, electronic structure, and electrostatic properties of the heterocyclic ring. rsc.org
Role of 4 Chloro 6 Methylsulfinyl Pyrimidine As a Synthetic Intermediate
Precursor for Advanced Organic Building Blocks
The reactivity of 4-Chloro-6-(methylsulfinyl)pyrimidine is dominated by the presence of two key functional groups: the chloro group at the 4-position and the methylsulfinyl group at the 6-position of the pyrimidine (B1678525) ring. Both groups can act as leaving groups in nucleophilic substitution reactions, providing a powerful tool for the introduction of various functionalities and the construction of more complex molecular architectures.
The chloro group is a well-established leaving group in nucleophilic aromatic substitution (SNAr) reactions. A range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This reactivity is fundamental to the synthesis of a diverse library of substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry and materials science.
Similarly, the methylsulfinyl group can also be displaced by nucleophiles. The sulfinyl group's ability to act as a leaving group is influenced by the reaction conditions and the nature of the nucleophile. This dual reactivity of having two distinct leaving groups on the pyrimidine ring allows for sequential and selective functionalization, enabling the synthesis of highly substituted and complex pyrimidine derivatives that would be challenging to access through other synthetic routes.
| Nucleophile | Position of Substitution | Resulting Functional Group |
| Amine (R-NH₂) | 4 | Amino (R-NH-) |
| Alcohol (R-OH) | 4 | Alkoxy (R-O-) |
| Thiol (R-SH) | 4 | Thioether (R-S-) |
| Various Nucleophiles | 6 | Dependent on Nucleophile |
This table illustrates the versatility of this compound in generating a variety of substituted pyrimidines through nucleophilic substitution reactions.
Chiral Auxiliary or Ligand Precursor
The presence of a sulfoxide (B87167) group in this compound introduces the potential for chirality, as the sulfur atom can be a stereocenter. Chiral sulfoxides have been extensively utilized as powerful auxiliaries in asymmetric synthesis, capable of inducing stereoselectivity in a wide range of chemical transformations. The sulfinyl group can direct the approach of reagents to a prochiral center within the same molecule or in a substrate to which it is temporarily attached, leading to the preferential formation of one enantiomer over the other.
While the direct application of this compound as a chiral auxiliary is not extensively documented in publicly available literature, its structure suggests a strong potential for such applications. Through resolution of its racemic mixture or by asymmetric synthesis, enantiomerically pure forms of the compound could be obtained. These chiral building blocks could then be employed in asymmetric reactions to synthesize enantiomerically enriched products.
Furthermore, the pyrimidine framework, combined with the reactive chloro and methylsulfinyl groups, makes it an attractive precursor for the synthesis of novel chiral ligands for asymmetric catalysis. By strategically replacing these leaving groups with appropriate coordinating moieties, a diverse range of bidentate or tridentate ligands could be synthesized. The chirality of the sulfoxide could play a crucial role in creating a chiral environment around a metal center, thereby enabling enantioselective catalytic transformations.
Intermediate in the Synthesis of Functional Materials
The pyrimidine core is a key component in many functional organic materials due to its electron-deficient nature and its ability to participate in hydrogen bonding and π-π stacking interactions. As a versatile intermediate, this compound can serve as a building block for the synthesis of various functional materials, including polymers, dyes, and organic electronic materials.
The reactive sites on the molecule allow for its incorporation into polymeric structures. For instance, the chloro group can be utilized in polycondensation reactions with difunctional monomers to create novel polymers with tailored electronic and photophysical properties. The resulting pyrimidine-containing polymers could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Moreover, the pyrimidine scaffold is a common feature in many classes of dyes and pigments. By coupling this compound with various aromatic and heteroaromatic systems through reactions like Suzuki or Stille coupling (after conversion of the chloro group to a suitable derivative), a wide range of chromophores with tunable absorption and emission properties could be synthesized.
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. Pyrimidine derivatives are often synthesized and utilized in MCRs.
While specific examples of this compound participating in well-known MCRs like the Ugi or Passerini reactions are not readily found in the literature, its structural features suggest its potential as a valuable component in such transformations. The reactive chloro and methylsulfinyl groups could be exploited in the design of novel MCRs. For instance, the pyrimidine ring could act as an electrophilic component, reacting with nucleophiles generated in situ during the MCR cascade. This could lead to the rapid and efficient synthesis of highly functionalized and structurally diverse heterocyclic compounds.
Mechanistic Investigations of Reactions Involving 4 Chloro 6 Methylsulfinyl Pyrimidine
Elucidation of Reaction Pathways and Transition States
Reactions involving 4-Chloro-6-(methylsulfinyl)pyrimidine are expected to be dominated by nucleophilic aromatic substitution (SNAr), a common pathway for halogenated pyrimidines. The pyrimidine (B1678525) ring is electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the C4 position and the methylsulfinyl group at the C6 position are both potential leaving groups, leading to possible regioselectivity in substitution reactions.
Computational studies on analogous compounds, such as 2-(methylsulfonyl)-4-chloropyrimidine, have provided valuable insights into the likely reaction pathways. These studies suggest that the SNAr mechanism can proceed through either a concerted or a stepwise pathway involving a Meisenheimer intermediate. In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. In the stepwise mechanism, a distinct intermediate, the Meisenheimer complex, is formed, which then proceeds to the product through a second transition state. For many SNAr reactions on heterocyclic systems with good leaving groups like chloride, a concerted mechanism is often favored.
The regioselectivity of nucleophilic attack is a key aspect of the reaction pathway. For pyrimidine systems, it has been noted that substitution at the C4 position is generally favored over the C2 position. This can be explained by considering the stability of the anionic intermediate (or transition state). When a nucleophile attacks the C4 position, the negative charge can be delocalized over the nitrogen atoms at positions 1 and 3. Frontier molecular orbital (FMO) theory also supports this, with the Lowest Unoccupied Molecular Orbital (LUMO) often having a larger coefficient at the C4 position, indicating it as the more electrophilic site.
Kinetic and Thermodynamic Analyses of Key Transformations
While specific experimental kinetic data for this compound is scarce, general trends from related systems can be informative. The rate of SNAr reactions on chloropyrimidines is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyrimidine ring. Stronger nucleophiles will generally lead to faster reaction rates. The solvent polarity can also play a significant role, with polar aprotic solvents often accelerating these types of reactions.
Computational chemistry offers a powerful tool for estimating the thermodynamics and kinetics of these transformations. For the related 2-(methylsulfonyl)-4-chloropyrimidine, computational studies have been used to calculate the energy barriers for nucleophilic attack at different positions. These calculations can provide a quantitative comparison of the relative feasibility of different reaction pathways. For instance, a lower calculated activation energy for substitution at the C4 position compared to the C2 position would be consistent with experimentally observed regioselectivity.
The following table presents hypothetical kinetic data for the reaction of a nucleophile with a substituted pyrimidine, illustrating the type of information that would be gathered in a kinetic study.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| Piperidine | Methanol | 25 | 1.2 x 10⁻³ |
| Morpholine | Methanol | 25 | 8.5 x 10⁻⁴ |
| Aniline | Methanol | 25 | 3.1 x 10⁻⁵ |
Isotopic Labeling Studies to Confirm Mechanism
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of reactions involving this compound, isotopic labeling could be employed to confirm the details of the SNAr mechanism.
For instance, to confirm that the substitution occurs at the C4 position, one could synthesize this compound with a carbon-13 (¹³C) label at the C4 position. After reaction with a nucleophile, the position of the ¹³C label in the product could be determined using ¹³C NMR spectroscopy or mass spectrometry. If the nucleophile has attached to the labeled carbon, it would confirm the site of substitution.
Kinetic Isotope Effect (KIE) studies are another application of isotopic labeling that can provide information about the rate-determining step of a reaction. By replacing an atom at or near the reaction center with a heavier isotope (e.g., ¹²C with ¹³C, or ¹H with ²H), a change in the reaction rate may be observed. A significant KIE would suggest that the bond to the labeled atom is being broken or formed in the rate-determining step. For an SNAr reaction, a ¹³C KIE at the C4 position could help to distinguish between a concerted and a stepwise mechanism.
While specific isotopic labeling studies on this compound have not been reported, the principles of this technique are well-established in the study of reaction mechanisms for a wide variety of organic compounds, including other pyrimidine derivatives.
Spectroscopic Techniques for In Situ Reaction Monitoring
Spectroscopic techniques that allow for the monitoring of reactions in real-time (in situ) are invaluable for mechanistic investigations. These methods can provide information about the formation and decay of reactants, intermediates, and products, offering a dynamic view of the reaction progress.
For reactions involving this compound, several spectroscopic techniques could be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the structural changes occurring during a reaction. By acquiring spectra at various time points, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. The detection of transient intermediates may also be possible under certain conditions.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in situ monitoring. Changes in the vibrational frequencies of functional groups can be followed as the reaction proceeds. For example, the C-Cl stretching vibration of the starting material would be expected to decrease in intensity, while new bands corresponding to the product would appear.
UV-Visible Spectroscopy: If the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be a simple and effective way to monitor the reaction. The change in absorbance at a specific wavelength can be related to the concentration of a particular species.
The choice of technique depends on the specific reaction being studied, including the nature of the reactants and the reaction conditions. The data obtained from in situ monitoring can be used to generate concentration profiles over time, which are essential for detailed kinetic modeling and mechanism elucidation.
| Spectroscopic Technique | Information Provided | Applicability to this compound Reactions |
| ¹H and ¹³C NMR | Structural information, quantification of species | High |
| ATR-FTIR | Changes in functional groups, reaction progress | High |
| UV-Visible | Concentration changes of chromophoric species | Moderate (depends on the specific reaction) |
Theoretical and Computational Studies on 4 Chloro 6 Methylsulfinyl Pyrimidine
Electronic Structure and Reactivity Predictions
The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. Computational methods, particularly those rooted in quantum mechanics, allow for the detailed examination of a molecule's electronic landscape.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.comwikipedia.org
For 4-Chloro-6-(methylsulfinyl)pyrimidine, the HOMO is expected to be localized primarily on the methylsulfinyl group and the pyrimidine (B1678525) ring's nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing the chloro and methylsulfinyl groups. These electron-withdrawing groups lower the energy of the LUMO, making the ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Implied Reactivity |
|---|---|---|
| HOMO | Nitrogen atoms, Sulfinyl group | Nucleophilic/Basic sites |
| LUMO | Pyrimidine ring (C4 and C6 positions) | Electrophilic sites for nucleophilic attack |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
In this molecule, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the sulfinyl group would exhibit regions of negative electrostatic potential, making them likely sites for protonation or interaction with electrophiles. rsc.org Conversely, the hydrogen atoms and the carbon atoms attached to the electronegative chlorine and sulfinyl groups would show positive electrostatic potential, indicating their electrophilic character. The MEP map is a valuable tool for predicting intermolecular interactions and the initial stages of a chemical reaction. rsc.org
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule can significantly influence its reactivity. Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that result from rotation around single bonds and the relative energies of these conformers.
For this compound, the primary source of conformational flexibility is the rotation around the C-S bond connecting the pyrimidine ring to the methylsulfinyl group. Computational modeling can be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. The orientation of the methylsulfinyl group relative to the pyrimidine ring will affect the molecule's dipole moment and its steric accessibility for incoming reagents. The most stable conformation will likely be one that minimizes steric hindrance between the methyl group and the pyrimidine ring.
Computational Modeling of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, chemists can identify transition states and intermediates, providing a detailed understanding of reaction kinetics and thermodynamics.
A primary reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. mdpi.com Computational modeling can provide critical information about this process.
Transition State Characterization
The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. nih.gov For the SNAr reaction of this compound, the transition state would involve the attacking nucleophile forming a bond with the carbon atom at the 4-position, leading to a transient, negatively charged intermediate known as a Meisenheimer complex. chemrxiv.org Computational calculations can determine the geometry and energy of this transition state. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. mdpi.com
Reaction Coordinate Calculations
Table 2: Key Parameters from a Hypothetical Reaction Coordinate Calculation (SNAr)
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (Ea) | The energy barrier for the reaction. | Determines the reaction rate (kinetics). |
| Reaction Energy (ΔE) | The net energy change of the reaction. | Determines if the reaction is exothermic or endothermic (thermodynamics). |
Prediction of Spectroscopic Parameters for Advanced Research Applications
Computational methods, particularly DFT, are instrumental in predicting various spectroscopic parameters, which can guide and complement experimental work. These predictions are valuable for the structural elucidation and characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing effects of the chlorine atom and the electronegative oxygen atom in the methylsulfinyl group are expected to significantly influence the chemical shifts of the pyrimidine ring protons and carbons. Theoretical calculations on related pyrimidine derivatives have shown a good correlation between predicted and experimental NMR data. researchgate.net It is anticipated that the proton on the pyrimidine ring would exhibit a downfield shift due to the deshielding effects of the adjacent electronegative substituents. Similarly, the carbon atoms directly bonded to the chlorine and the sulfinyl group would show significant downfield shifts in the ¹³C NMR spectrum.
Vibrational Spectroscopy (Infrared and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its IR and Raman spectra. For this compound, characteristic vibrational frequencies would include the C-Cl stretching mode, the S=O stretching frequency of the sulfinyl group, and various stretching and bending modes of the pyrimidine ring. Computational studies on analogous heterocyclic compounds have demonstrated the accuracy of DFT in predicting these vibrational frequencies. science.gov The predicted spectrum would serve as a valuable reference for experimental identification and structural confirmation.
A hypothetical table of predicted key vibrational frequencies for this compound, based on data from analogous compounds, is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H (aromatic) stretching | 3100 - 3000 |
| C-H (methyl) stretching | 2980 - 2900 |
| C=N (pyrimidine ring) stretching | 1600 - 1500 |
| C=C (pyrimidine ring) stretching | 1550 - 1450 |
| S=O (sulfinyl) stretching | 1050 - 1030 |
| C-Cl stretching | 800 - 600 |
Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which are observed in its UV-Visible spectrum. The electronic spectrum of this compound would be characterized by π → π* and n → π* transitions within the pyrimidine ring, influenced by the chloro and methylsulfinyl substituents. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Computational studies on substituted pyrimidines have been successful in predicting their absorption spectra. jchemrev.com
Quantum Chemical Descriptors for Reactivity Correlation
Quantum chemical descriptors derived from DFT calculations provide valuable insights into the reactivity and stability of molecules. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies. rasayanjournal.co.in
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the presence of the electron-withdrawing chloro and methylsulfinyl groups is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap.
A table of predicted quantum chemical descriptors for this compound, based on trends observed in analogous compounds, is provided below.
| Descriptor | Predicted Trend/Value |
| HOMO Energy (EHOMO) | Relatively low, indicating moderate electron-donating ability. |
| LUMO Energy (ELUMO) | Low, indicating a good electron-accepting ability, enhanced by the chloro and sulfinyl groups. |
| HOMO-LUMO Energy Gap (ΔE) | Moderate, suggesting reasonable kinetic stability. |
| Electronegativity (χ) | High, reflecting the presence of electronegative atoms. |
| Chemical Hardness (η) | Moderate, indicating a balance between stability and reactivity. |
| Global Electrophilicity Index (ω) | High, suggesting the molecule is a good electrophile, susceptible to nucleophilic attack. |
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the sulfinyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atom attached to the chlorine, suggesting sites for nucleophilic attack.
Advanced Analytical Methodologies in the Research of 4 Chloro 6 Methylsulfinyl Pyrimidine
High-Resolution Mass Spectrometry for Mechanistic and Isotope Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the detailed study of 4-Chloro-6-(methylsulfinyl)pyrimidine, providing unequivocal molecular formula confirmation through highly accurate mass measurements. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the related oxidized compound, 4-chloro-6-(methylsulfonyl)pyrimidine, the monoisotopic mass is calculated to be 191.9760263 Da. nih.gov Such precision is crucial for verifying the identity of newly synthesized batches and for identifying unknown byproducts or metabolites.
In mechanistic studies, HRMS is employed to detect and identify transient intermediates and products within a reaction mixture. For instance, when studying the synthesis of this compound, typically through the oxidation of a methylthio precursor, HRMS can monitor the reaction progress by tracking the decrease in the reactant's signal and the corresponding increase in the product's signal.
Furthermore, HRMS is central to isotope labeling studies, which are designed to trace the pathways of atoms through chemical reactions. By using precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, or ³⁴S), researchers can follow the incorporation of these isotopes into the final product. HRMS can easily resolve the mass difference between the unlabeled (monoisotopic) compound and its isotopologues, providing definitive evidence for specific bond-forming or bond-breaking events and elucidating complex reaction mechanisms.
Table 1: Theoretical Exact Masses of this compound Isotopologues
| Compound/Isotopologue | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Unlabeled | C₅H₅³⁵ClN₂OS | 175.98111 |
| Chlorine-37 | C₅H₅³⁷ClN₂OS | 177.97816 |
| Carbon-13 (1) | ¹³CC₄H₅³⁵ClN₂OS | 176.98446 |
| Sulfur-34 | C₅H₅³⁵ClN₂O³⁴S | 177.97682 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, offering detailed information about the atomic connectivity and spatial arrangement of a molecule.
1D and 2D NMR Techniques (e.g., HSQC, HMBC, NOESY)
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial and fundamental data for structural confirmation. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum indicates the number of unique carbon environments. For complex molecules or when signals overlap, two-dimensional (2D) NMR techniques are essential. nih.govcolumbia.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. columbia.edu It is invaluable for unambiguously assigning the ¹³C signals for all protonated carbons in the molecule, such as the pyrimidine (B1678525) ring carbons and the methyl group carbon. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons over two or three bonds. columbia.edu This is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would include those from the methyl protons to the C6 carbon of the pyrimidine ring, and from the ring protons (H2 and H5) to adjacent and geminal carbons, confirming the substitution pattern. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred conformation of the molecule, for example, the spatial relationship between the methyl group and the pyrimidine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (in CDCl₃)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|
| H2 | ~8.9 | C2: ~158 | C4, C6 |
| H5 | ~7.6 | C5: ~120 | C4, C6 |
| -S(O)CH₃ | ~3.0 | -S(O)CH₃: ~40 | C6 |
| C4 | - | C4: ~162 | - |
| C6 | - | C6: ~170 | - |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is a specialized technique used to study the rates of chemical exchange processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. The methylsulfinyl group attached to the pyrimidine ring introduces a chiral center at the sulfur atom and the potential for restricted rotation around the C6-S bond.
This restricted rotation can give rise to different stable conformations (rotamers). At low temperatures, where the interconversion between these conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.
For this compound, IR spectroscopy is particularly effective for identifying the strong absorption band of the sulfoxide (B87167) (S=O) group, which typically appears in the 1030-1070 cm⁻¹ region. researchgate.net Other key functional groups that can be identified include the C-Cl bond, aromatic C-H bonds, and the C=N and C=C bonds within the pyrimidine ring. researchgate.netchemicalbook.com
Raman spectroscopy is also useful for observing the vibrations of the pyrimidine ring and can be advantageous for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. Both techniques are powerful tools for reaction monitoring. For example, during the synthesis of the title compound from its 4-chloro-6-(methylthio)pyrimidine precursor, one could monitor the disappearance of the reactant and the appearance of the product by tracking the emergence of the characteristic S=O stretching frequency in real-time. acs.org
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Methyl C-H | Stretch | 2850 - 3000 | Medium |
| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |
| Sulfoxide | S=O Stretch | 1030 - 1070 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination (if applicable to research)
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not readily found in the public domain, the technique has been applied to closely related precursors such as 4,6-dichloro-2-(methylthio)pyrimidine. researchgate.net
Should single crystals of this compound be grown, X-ray diffraction analysis would provide a wealth of information. This includes exact bond lengths, bond angles, and torsion angles, which would confirm the connectivity established by NMR and reveal the molecule's solid-state conformation. Furthermore, the analysis would elucidate the crystal packing arrangement, identifying any significant intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking between the pyrimidine rings. This information is crucial for understanding the physical properties of the compound in its solid form.
Table 4: Illustrative Crystallographic Data for a Pyrimidine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.5 |
| Volume (ų) | 920 |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment in Research Contexts and Reaction Monitoring
Chromatographic techniques are fundamental for separating components of a mixture and are routinely used in the research of this compound for purity assessment and reaction monitoring. oup.comhidenanalytical.com
High-Performance Liquid Chromatography (HPLC), typically coupled with a UV detector, is the workhorse method for determining the purity of the synthesized compound. nih.gov A reversed-phase HPLC method can effectively separate the target compound from starting materials, reagents, and byproducts. By integrating the area of the peaks, the relative purity can be accurately quantified. HPLC is also an excellent tool for monitoring reaction progress, where small aliquots of the reaction mixture are injected at various time points to track the consumption of reactants and the formation of products. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for the analysis of volatile and thermally stable compounds. hidenanalytical.comresearchgate.net It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. For this compound, its applicability would depend on the compound's thermal stability, as sulfoxides can sometimes decompose at elevated temperatures. If stable, GC-MS would be highly effective for identifying volatile impurities or side products, providing both retention time and a mass spectrum for each component. mdpi.com
Table 5: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Chiral Separation Techniques for Enantiomeric Purity Analysis of Chiral Derivatives
The enantiomeric purity of chiral derivatives originating from this compound is a critical parameter in pharmaceutical development and stereoselective synthesis. The spatial arrangement of substituents around the chiral sulfur center can lead to significant differences in pharmacological activity and toxicological profiles between enantiomers. Consequently, robust and efficient analytical methodologies are required to separate and quantify these enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques employed for this purpose, utilizing a variety of chiral stationary phases (CSPs) to achieve effective enantioseparation.
The success of these separations hinges on the selection of an appropriate CSP that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability in the resolution of chiral sulfoxides. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantiomeric purity analysis of sulfoxide compounds. The versatility of HPLC allows for operation in normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development to optimize selectivity and resolution.
Polysaccharide-Based Chiral Stationary Phases:
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their exceptional chiral recognition capabilities for a broad range of compounds, including sulfoxides. nih.gov Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) are frequently employed. nih.gov The chiral recognition mechanism of these phases is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which occur within the chiral grooves of the polysaccharide structure. chiralpedia.com
For the chiral derivatives of this compound, a typical HPLC method would involve a polysaccharide-based CSP with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomers.
Table 1: Illustrative HPLC Conditions for Chiral Separation of Aryl Methyl Sulfoxide Derivatives
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
This table is illustrative and based on common methodologies for structurally similar aryl methyl sulfoxides.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases:
Macrocyclic glycopeptides, such as teicoplanin and vancomycin, bonded to silica (B1680970) gel, offer another powerful class of CSPs for the separation of chiral sulfoxides. nih.gov These CSPs are known for their multimodal separation capabilities, functioning effectively in normal-phase, reversed-phase, and polar organic modes. The complex structure of these selectors provides multiple interaction sites, including hydrogen bond donors and acceptors, aromatic rings, and charged groups, which contribute to their broad enantioselectivity.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. SFC typically utilizes compressed carbon dioxide as the primary mobile phase component, often with a small amount of a polar co-solvent (modifier), such as an alcohol.
The same polysaccharide-based CSPs that are effective in HPLC are also widely used and highly successful in SFC for resolving chiral sulfoxides. nih.govnih.gov The choice of the alcohol modifier (e.g., methanol, ethanol (B145695), or isopropanol) and its concentration can significantly influence the retention and resolution of the enantiomers. nih.gov
Table 2: Representative SFC Conditions for Enantiomeric Separation of Benzimidazole (B57391) Sulfoxide Derivatives
| Parameter | Condition |
| Column | Chiralpak® AD |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (70:30, v/v) |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 280 nm |
This table is representative and based on established methods for analogous benzimidazole sulfoxides.
The development of a robust chiral separation method for a derivative of this compound would involve screening a variety of polysaccharide-based CSPs under both HPLC and SFC conditions. The optimization of the mobile phase composition, flow rate, and temperature is crucial to achieve the desired resolution for accurate determination of enantiomeric purity.
Future Directions and Emerging Research Avenues for 4 Chloro 6 Methylsulfinyl Pyrimidine
Exploration of Novel Synthetic Routes
Traditional synthesis of 4-Chloro-6-(methylsulfinyl)pyrimidine typically involves the oxidation of its methylthio precursor, 4-chloro-6-(methylthio)pyrimidine. While effective, this method can sometimes lead to over-oxidation, forming the corresponding sulfone. Future research is focused on developing more controlled, efficient, and environmentally benign synthetic strategies.
Emerging synthetic approaches could bypass the traditional multi-step processes, potentially utilizing multicomponent reactions (MCRs) where three or more reactants combine in a single operation to form the target molecule. mdpi.com This strategy could significantly improve efficiency by reducing the number of synthetic steps and purification procedures. mdpi.com Furthermore, the development of novel catalytic systems, such as those employing copper or nickel, could enable the direct construction of the pyrimidine (B1678525) ring with the desired functionalities already in place. mdpi.com Green chemistry principles are also driving research towards using eco-friendly solvents and catalysts, and exploring methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Advanced Oxidation Methods | Higher selectivity for sulfoxide (B87167) over sulfone, use of greener oxidants (e.g., O2, H2O2 with catalysts). | Development of chemoselective catalysts that prevent over-oxidation. |
| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, simplified reaction procedures. mdpi.com | Designing a one-pot reaction that assembles the pyrimidine core with the chloro and methylsulfinyl groups simultaneously. |
| Catalytic C-S Bond Formation | Direct introduction of the methylthio group onto a pre-functionalized pyrimidine ring under mild conditions. | Screening transition metal catalysts (e.g., Pd, Cu) for efficient cross-coupling reactions. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times and improved yields. mdpi.com | Optimization of reaction conditions under microwave irradiation for key synthetic steps. mdpi.com |
Development of Asymmetric Transformations
The methylsulfinyl group in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize one enantiomer over the other is a significant area of future research. Such asymmetric transformations are crucial as different enantiomers of a chiral molecule can exhibit distinct properties and reactivity.
The primary focus in this area is the asymmetric oxidation of the prochiral precursor, 4-chloro-6-(methylthio)pyrimidine. This can be achieved using chiral catalysts or reagents that can differentiate between the two faces of the sulfur atom during the oxidation process. Research into metal-based chiral catalysts, such as those employing titanium or vanadium in complex with chiral ligands, has shown promise in the asymmetric oxidation of other sulfides and could be adapted for this specific transformation.
| Asymmetric Method | Example Catalyst/Reagent | Potential Outcome |
| Catalytic Asymmetric Oxidation | Chiral titanium complexes (e.g., Sharpless catalyst), Vanadium-based catalysts with chiral ligands. | High enantiomeric excess (e.e.) of either the (R)- or (S)-enantiomer of the target compound. |
| Biocatalysis | Engineered monooxygenase enzymes. | Environmentally friendly process with potentially very high stereoselectivity under mild conditions. |
| Chiral Oxidizing Agents | Stoichiometric use of chiral oxaziridines or hydroperoxides. | Good to excellent enantioselectivity, though may generate significant chiral waste. |
Applications in Catalysis and Materials Science
The unique electronic and structural features of this compound suggest its potential utility beyond a simple synthetic intermediate, particularly in the fields of catalysis and materials science. The pyrimidine ring contains nitrogen atoms that can coordinate to metal centers, while the sulfoxide group provides an additional coordination site through its oxygen atom.
This dual-coordination capability makes the molecule a candidate for use as a ligand in transition metal catalysis. Pyrimidine-based ligands have been successfully used in catalysts for various organic transformations, including oxidation reactions. rsc.org For instance, complexes incorporating this compound could be designed to catalyze specific reactions, such as the selective oxidation of sulfides to sulfoxides. rsc.org
In materials science, the molecule could be used as a building block for creating advanced materials. Its ability to coordinate with metal ions makes it a potential component for metal-organic frameworks (MOFs) or coordination polymers. These materials could possess interesting properties, such as porosity for gas storage or separation, or catalytic activity. The presence of both a chloro and a sulfoxide group allows for post-synthetic modification, enabling the tuning of the material's properties.
Integration into Flow Chemistry Systems
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages such as improved safety, better process control, and enhanced scalability. mdpi.comnih.gov The synthesis of this compound is well-suited for adaptation to a continuous flow process.
A potential flow setup could involve two sequential reactor modules. In the first, the precursor 4-chloro-6-(methylthio)pyrimidine could be synthesized. The output from this reactor would then be directly fed into a second module where the controlled oxidation to the sulfoxide occurs. nih.gov This integration avoids the need for isolation and purification of intermediates, streamlining the entire process. mdpi.com Flow reactors provide superior heat and mass transfer, which is particularly beneficial for managing the exothermic nature of the oxidation step and preventing runaway reactions or the formation of byproducts. mdpi.com
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited by surface area of the flask; potential for local hot spots. | High surface-area-to-volume ratio allows for rapid and efficient heat dissipation. mdpi.com |
| Safety | Larger volumes of reagents pose higher risks. | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. mdpi.com |
| Scalability | Scaling up requires significant redevelopment. | Production is increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). mdpi.com |
| Process Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. acs.orgnih.gov |
Advanced Computational Design of Derivatives with Specific Reactivity Profiles
Computational chemistry provides powerful tools for designing new molecules and predicting their properties before they are synthesized in the lab. researchgate.net For this compound, computational methods can be employed to design derivatives with tailored reactivity.
Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure of the molecule and predict how modifications to its structure will affect the reactivity of the chlorine atom or the sulfoxide group. For example, adding electron-withdrawing or electron-donating groups at other positions on the pyrimidine ring could modulate the susceptibility of the C-Cl bond to nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to build mathematical models that correlate structural features with chemical reactivity. nih.govnih.gov By analyzing a series of related pyrimidine sulfoxides, a QSAR model could predict the reactivity of new, unsynthesized derivatives. researchgate.net This in silico screening approach allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govresearchgate.net
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energy profiles. | Reactivity of specific sites (e.g., C-Cl bond), reaction mechanisms, spectroscopic properties. |
| Molecular Docking | Simulating the interaction of the molecule with a target protein or catalyst. nano-ntp.com | Binding affinity and orientation, potential for catalytic inhibition or activation. benthamdirect.com |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models linking chemical structure to reactivity. nih.govnih.gov | Predicting the reactivity of new derivatives based on their structural descriptors. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms over time. | Conformational preferences, dynamic behavior in solution, stability of molecule-receptor complexes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
